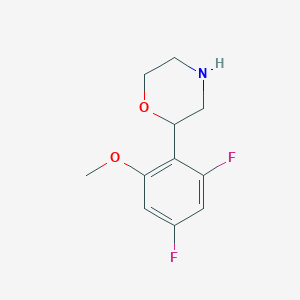

2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Description

Significance of Morpholine (B109124) Derivatives in Heterocyclic Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a highly valued scaffold in medicinal chemistry. nih.govresearchgate.net Its prevalence in numerous approved drugs and biologically active molecules stems from its favorable physicochemical and metabolic properties. nih.gov The morpholine moiety can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability, all of which are desirable traits for drug candidates. researchgate.net

This versatile building block is readily incorporated into larger molecular structures through various synthetic methodologies. nih.govorganic-chemistry.orgchemrxiv.org Its flexible, chair-like conformation allows it to interact favorably with a wide range of biological targets. researchgate.net Consequently, morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.nete3s-conferences.org The demonstrated success of this scaffold has led to its classification as a "privileged structure" in drug discovery, signifying its recurring presence in potent and selective therapeutic agents. nih.gov

The Unique Role of Fluorine and Methoxy (B1213986) Substituents in Chemical Compound Design

The strategic incorporation of fluorine atoms and methoxy groups into organic molecules is a powerful tool for modulating their biological and physical properties.

Fluorine: The introduction of fluorine can profoundly impact a molecule's metabolic stability, binding affinity, and lipophilicity. acs.orgbohrium.com Due to the strength of the carbon-fluorine bond, fluorination can block sites of metabolic oxidation, thereby increasing the half-life of a drug. bohrium.commdpi.com The high electronegativity of fluorine can also alter the acidity or basicity of nearby functional groups, which can influence how a molecule interacts with its biological target. bohrium.comacs.org Furthermore, fluorine substitution can enhance binding affinity through various non-covalent interactions and improve membrane permeability. researchgate.net

Overview of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine within Contemporary Chemical Research Contexts

The compound this compound represents a confluence of the structural features discussed above. It integrates the privileged morpholine scaffold with a difluorinated and methoxylated phenyl ring. This specific combination of functional groups suggests a molecule designed with deliberate intention to modulate physicochemical and biological properties.

The difluoro substitution on the phenyl ring is anticipated to enhance metabolic stability and binding affinity, while the methoxy group can further influence electronic properties and solubility. The morpholine ring itself provides a desirable pharmacokinetic foundation. While specific, in-depth research on this compound is not extensively detailed in publicly available literature, its structure strongly suggests its potential as an intermediate in the synthesis of more complex molecules or as a candidate for screening in drug discovery programs. The rationale for its synthesis would likely be to explore the synergistic effects of these three key structural motifs in the development of novel bioactive compounds.

Interactive Data Table: Properties of Key Structural Moieties

| Structural Moiety | Key Physicochemical/Biological Contributions |

| Morpholine | Improved aqueous solubility, enhanced metabolic stability, hydrogen bond acceptor, privileged scaffold in drug discovery. nih.govresearchgate.net |

| Fluorine | Increased metabolic stability (blocks oxidation), enhanced binding affinity, modulation of pKa, improved membrane permeability. acs.orgbohrium.comresearchgate.net |

| Methoxy Group | Hydrogen bond acceptor, influences electronic properties, can improve pharmacokinetic profile, potential site for metabolism. nih.govtandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluoro-6-methoxyphenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-15-9-5-7(12)4-8(13)11(9)10-6-14-2-3-16-10/h4-5,10,14H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQLQWNUHJIHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)C2CNCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to the Morpholine (B109124) Core

The construction of the C-substituted morpholine framework can be achieved through numerous strategies. Common approaches involve the cyclization of precursor molecules, such as 1,2-amino alcohols, through annulation reactions. For instance, the reaction of a 1,2-amino alcohol with reagents like chloroacetyl chloride, followed by reduction, is a conventional method. Other strategies include metal-catalyzed cyclizations, ring-opening reactions of epoxides or aziridines, and multicomponent reactions that assemble the ring in a single step. researchgate.netorganic-chemistry.org The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Stereoselective Synthesis Approaches for Morpholine Ring Formation

Achieving stereocontrol during the formation of the morpholine ring is crucial for accessing specific, biologically active enantiomers or diastereomers. Several advanced catalytic methods have been developed to address this challenge, enabling the synthesis of chiral morpholines with high levels of stereoselectivity.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral imines to chiral amines. This strategy has been effectively applied to the synthesis of chiral morpholines. A notable approach involves a one-pot, tandem sequence combining hydroamination and ATH. acs.org

In this process, an ether-containing aminoalkyne substrate first undergoes a titanium-catalyzed hydroamination to form a cyclic imine intermediate. This intermediate is then reduced in the same pot using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN. acs.orgchem-station.com This ruthenium complex facilitates the transfer of hydrogen from a hydrogen source, like a formic acid/triethylamine mixture, to the C=N bond of the imine with high facial selectivity. This method consistently produces 3-substituted morpholines in good yields and with excellent enantiomeric excesses, often exceeding 95%. acs.org Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the ligand of the ruthenium catalyst are critical for achieving high enantioselectivity. acs.org

Another approach utilizes a bisphosphine-rhodium catalyst with a large bite angle for the direct asymmetric hydrogenation of dehydromorpholine precursors. This method has proven effective for producing a variety of 2-substituted chiral morpholines in quantitative yields and with enantioselectivities up to 99% ee. nih.govrsc.org

| Substrate (Dehydromorpholine) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine | SKP-Rh complex | >99 | 98 |

| N-Boc-2-(4-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine | SKP-Rh complex | >99 | 99 |

| N-Boc-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | SKP-Rh complex | >99 | 98 |

| N-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazine | SKP-Rh complex | >99 | 95 |

Intramolecular Hydroalkoxylation Reactions

Intramolecular hydroalkoxylation is a direct and atom-economical method for forming cyclic ethers, including the morpholine ring, by the addition of an alcohol moiety across a carbon-carbon multiple bond within the same molecule. This reaction can be promoted by various catalysts, including bases and Lewis acids. researchgate.netrsc.org

For example, boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, providing an effective route to six-membered 1,4-oxazines (morpholines). organic-chemistry.org Base-catalyzed versions of this reaction have also been developed. A base, such as potassium tert-butoxide (t-BuOK), can facilitate the cyclization of precursors like 2-thiopropargyl-3-hydroxymethyl quinolines, where a hydroxyl group adds to an allene (B1206475) intermediate formed in situ, yielding a seven-membered ring. While this specific example forms a larger ring, the underlying principle of base-mediated intramolecular addition of an alcohol is applicable to the formation of the morpholine core from appropriately designed precursors. researchgate.netrsc.org

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis offers a versatile platform for constructing heterocyclic rings through various cyclization strategies. The Wacker-type aerobic oxidative cyclization is one such powerful method for synthesizing morpholines. organic-chemistry.org This reaction involves the intramolecular attack of a nitrogen or oxygen nucleophile on a palladium-activated alkene. nih.gov Using a base-free Pd(DMSO)₂(TFA)₂ catalyst system with molecular oxygen as the terminal oxidant, a range of N-heterocycles, including morpholines, can be synthesized from unsaturated amino alcohol precursors. organic-chemistry.orgorganic-chemistry.org

Another significant palladium-catalyzed approach is the intramolecular carboamination reaction. This method allows for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines from O-allyl ethanolamine (B43304) derivatives and aryl or alkenyl bromides. The reaction proceeds via a proposed syn-aminopalladation of the alkene, followed by reductive elimination to yield the morpholine product as a single stereoisomer. nih.gov

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| N-Tosyl-2-allyl-2-methyl-1,2-ethanediamine | Pd(DMSO)₂(TFA)₂ | N-Tosyl-2,2-dimethyl-5-methylenepiperazine | 85 |

| N-Tosyl-2-allylaniline | Pd(DMSO)₂(TFA)₂ | N-Tosyl-3-methyl-3,4-dihydroquinoline | 76 |

| N-Allyl-N-tosyl-2-aminoethanol | Pd(DMSO)₂(TFA)₂ | N-Tosyl-2-methylmorpholine | 71 |

Iron(III)-Catalyzed Diastereoselective Methods

Iron catalysts have emerged as a cost-effective and environmentally friendly alternative to precious metal catalysts for various organic transformations. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been successfully employed to catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. thieme-connect.comorganic-chemistry.orgiitkgp.ac.in

This method utilizes 1,2-amino ethers or 1,2-hydroxy amines substituted with an allylic alcohol as precursors. The iron(III) catalyst activates the allylic alcohol, facilitating an intramolecular cyclization through either C–O or C–N bond formation. thieme-connect.comorganic-chemistry.org A key feature of this reaction is its high diastereoselectivity, predominantly favoring the formation of the cis diastereoisomer. This selectivity is attributed to a plausible mechanism involving a thermodynamic equilibrium that favors the more stable cis-configured product. thieme-connect.comorganic-chemistry.orgresearchgate.net The reaction conditions are typically mild, involving heating the substrate with a catalytic amount of FeCl₃·6H₂O in a solvent like dichloromethane. thieme-connect.com

| Substrate (Amino Alcohol) | Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| Isopropyl-substituted | FeCl₃·6H₂O (20 mol%) | 50 | 77 | 94:6 |

| Trifluoromethyl-substituted | FeCl₃·6H₂O (20 mol%) | 50 | 75 | 90:10 |

| Vinyl-substituted | FeCl₃·6H₂O (20 mol%) | 50 | 80 | 92:8 |

| Phenyl-substituted | FeCl₃·6H₂O (20 mol%) | 50 | 89 | 95:5 |

Applications of Chiral Sulfides in Stereoselective C-F Activation

The synthesis of molecules like 2-(2,4-Difluoro-6-methoxyphenyl)morpholine involves a fluoroaromatic component, making C-F bond activation a potentially relevant synthetic strategy. The activation of strong C-F bonds is a challenging area in organic synthesis, but recent advances have provided new methods for their functionalization. rsc.orgrsc.orgresearchgate.netmdpi.com

While direct application of chiral sulfides for the stereoselective C-F activation to form the aryl-morpholine bond is not a widely documented mainstream method, the underlying principles of asymmetric synthesis using chiral auxiliaries and stereoselective bond activation are well-established. Chiral auxiliaries, including those based on sulfur, are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.netsigmaaldrich.comscielo.org.mxspringerprofessional.de After the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com

In a related concept, chiral sulfides have been used as Lewis bases in Frustrated Lewis Pair (FLP) chemistry to achieve the stereoselective activation of C-F bonds. nih.gov For example, a chiral sulfide (B99878) can be used to desymmetrize a geminal difluoroalkane by selectively activating one of the two enantiotopic fluorine atoms. This process generates diastereomeric sulfonium (B1226848) salts, which can then undergo nucleophilic substitution with high stereospecificity, leading to stereoenriched monofluorinated products. nih.gov Although this demonstrates the potential for chiral sulfides to induce stereoselectivity in C-F bond reactions, its application to the direct coupling of a fluoroaromatic ring to a morpholine precursor remains an area for future research.

General Strategies for Aryl Morpholine Synthesis

The synthesis of aryl morpholines can be broadly approached through methods that form the morpholine ring from acyclic precursors or by attaching the aryl group to a pre-existing morpholine ring. Common strategies include the cyclization of N-substituted diethanolamines, palladium-catalyzed carboamination reactions, and photocatalytic annulation strategies. nih.govnih.gov One prevalent method involves the reaction of a substituted aryl precursor with a morpholine or a morpholine equivalent.

Recent advancements have focused on developing more efficient and stereoselective methods. For instance, a photocatalytic, diastereoselective annulation strategy allows for the synthesis of substituted 2-aryl morpholines from readily available starting materials. nih.gov This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and control over stereochemistry. nih.gov Another approach involves the metal-free synthesis of 2-substituted morpholines from aziridines and halogenated alcohols, proceeding through an SN2-type ring opening followed by cyclization. beilstein-journals.org

| Synthetic Strategy | Description | Key Features |

| Palladium-Catalyzed Carboamination | Intramolecular cyclization of an unsaturated amino alcohol, coupling an aryl bromide with an ethanolamine derivative. nih.gov | Forms C-C and C-N bonds in one step; good for complex structures. nih.gov |

| Photocatalytic Annulation | Diastereoselective reaction using a photocatalyst, Lewis acid, and Brønsted acid to form the morpholine ring. nih.gov | Mild reaction conditions; high stereoselectivity. nih.gov |

| From Aziridines | Metal-free, one-pot reaction of aziridines with halogenated alcohols via an SN2 ring-opening and subsequent cyclization. beilstein-journals.org | Avoids transition metals; good for 2-substituted morpholines. beilstein-journals.org |

| From Vicinal Amino Alcohols | Cyclization of 1,2-amino alcohols with various reagents. researchgate.net | A classical and widely used approach. researchgate.net |

Utilization of Precursors and Intermediates in Synthesis

The synthesis of this compound would logically commence from precursors that contain either the pre-formed morpholine ring or the substituted phenyl group. A plausible retrosynthetic analysis suggests two main pathways:

Starting with a substituted aryl precursor: This would involve reacting a compound like 1-bromo-2,4-difluoro-6-methoxybenzene or a related derivative with morpholine or a protected morpholine precursor. The key challenge lies in the synthesis of the polysubstituted benzene (B151609) ring.

Starting with a morpholine precursor: A 2-aryl morpholine could be synthesized first, for instance, 2-(2,4-difluorophenyl)morpholine, which would then undergo methoxylation.

Key intermediates in these synthetic routes would include halogenated and nitrated phenols, which serve as handles for introducing the fluoro and methoxy (B1213986) groups. For example, 2,4-difluoro-6-nitrophenol (B146620) could be a pivotal intermediate, where the nitro group can be reduced to an amine and subsequently replaced, or it can direct other substitutions before being modified.

Installation of the 2,4-Difluoro-6-methoxyphenyl Moiety

The specific substitution pattern of the phenyl ring in this compound requires careful strategic planning for the introduction of the two fluorine atoms and the methoxy group.

Strategies for Fluorination in Aromatic Systems

Introducing fluorine atoms onto an aromatic ring can be achieved through several methods, broadly categorized as electrophilic and nucleophilic fluorination. The choice of method depends on the substrate and the desired regioselectivity.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species (F). Common reagents include N-fluorobenzenesulfonimide (NFSI), Selectfluor®, and other N-F compounds. These reactions often require a catalyst, such as a palladium complex, to direct the C-H fluorination to a specific position.

Nucleophilic Fluorination (Balz-Schiemann Reaction): This classical method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. This is a powerful method for introducing a single fluorine atom at a specific position. For the synthesis of a difluoro compound, this would require a starting material with two amino groups at the desired positions.

Halogen Exchange (Halex) Reaction: In this nucleophilic aromatic substitution, a different halogen (typically chlorine or bromine) is displaced by a fluoride (B91410) ion, usually from a source like potassium fluoride (KF). This reaction is often facilitated by phase-transfer catalysts or conducted in polar aprotic solvents at high temperatures.

Introduction of Methoxy Groups

The methoxy group is typically introduced onto an aromatic ring through the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate. The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a base.

In the context of synthesizing the target compound, a hydroxyl group would need to be present at the C6 position of the 2,4-difluorophenyl ring. This hydroxyl group could be present in the starting material or introduced at a later stage, for example, through nucleophilic substitution of a nitro group or a halogen.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Morpholine Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming the C-N bond between an aryl ring and morpholine. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups (such as nitro groups or fluorine atoms) positioned ortho or para to the leaving group (typically a halogen).

In a potential synthesis of this compound, an SNAr reaction could be employed by reacting a highly activated aryl halide, such as 1-chloro-2,4-difluoro-6-methoxybenzene, with morpholine. The fluorine atoms themselves act as activating groups, facilitating the substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Derivatization and Analogue Synthesis

Once this compound is synthesized, it can serve as a scaffold for the creation of a library of analogues to explore structure-activity relationships in medicinal chemistry. Derivatization can occur at several positions:

N-Functionalization of the Morpholine Ring: The secondary amine of the morpholine ring is a prime site for modification. It can be alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can significantly impact the compound's physicochemical properties, such as solubility and basicity.

Modification of the Phenyl Ring: While the 2,4-difluoro-6-methoxy substitution pattern is defined, further modifications could be explored if the synthetic route allows. For instance, if a precursor with an additional functional group handle is used, this could be elaborated in the final steps.

Modification of the Morpholine Ring Backbone: More complex analogues can be synthesized by using substituted morpholine precursors. For example, starting with a C-substituted morpholine would lead to analogues with additional stereocenters and functional groups on the heterocyclic ring.

The synthesis of such analogues is crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound.

Chemical Modifications of the Morpholine Nitrogen

The secondary amine of the morpholine ring in this compound is a key site for chemical modification, allowing for the introduction of a wide variety of substituents. Common modifications include N-alkylation and N-arylation.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for introducing alkyl groups. barrowneuro.org N-methylation can be achieved using methyl iodide. barrowneuro.org Additionally, N-alkylation of morpholine with alcohols can be performed using heterogeneous catalysts such as CuO-NiO/γ-Al2O3. researchgate.netakjournals.com This catalytic system has shown high conversion and selectivity for N-methylation with methanol (B129727) and is also applicable to other primary alcohols. researchgate.net

N-Arylation: The introduction of an aryl group onto the morpholine nitrogen, or N-arylation, is a pivotal transformation in organic synthesis. nih.gov Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose. nih.gov These reactions typically involve a palladium or copper catalyst to couple the morpholine with an aryl halide or pseudohalide. nih.govresearchgate.net Recent advancements have also explored metal-free approaches to N-arylation, offering more sustainable alternatives. nih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Morpholine Scaffolds This table is generated based on general reactions for morpholine and its derivatives and is intended to be illustrative for this compound.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Methylation | Methyl iodide, DMF, 70 °C | N-Methyl-2-(2,4-difluoro-6-methoxyphenyl)morpholine |

| Reductive Amination | Acetaldehyde, Sodium triacetoxyborohydride, Methylene (B1212753) chloride | N-Ethyl-2-(2,4-difluoro-6-methoxyphenyl)morpholine |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd(OAc)2, P(t-Bu)3, NaOtBu, Toluene | N-Aryl-2-(2,4-difluoro-6-methoxyphenyl)morpholine |

| N-Alkylation with Alcohol | Methanol, CuO–NiO/γ–Al2O3 catalyst, 220 °C | N-Methyl-2-(2,4-difluoro-6-methoxyphenyl)morpholine |

Modifications on the Difluoro-methoxyphenyl Ring

The 2,4-difluoro-6-methoxyphenyl ring offers several positions for chemical modification, primarily through demethylation of the methoxy group or substitution of the fluorine atoms.

Demethylation: The methoxy group on the phenyl ring can be cleaved to yield a hydroxyl group, a common strategy in the synthesis of phenolic compounds. This O-demethylation can be achieved using various reagents. Strong acids like hydrobromic acid or Lewis acids such as boron tribromide (BBr3) or aluminum chloride (AlCl3) are effective for this transformation. google.comgoogle.com For instance, aluminum chloride in a suitable organic solvent can regioselectively demethylate methoxy groups, particularly at the para position. google.com Biocatalytic methods employing enzymes like veratrol-O-demethylase also offer a mild and regioselective alternative for the demethylation of aryl methyl ethers. acs.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the phenyl ring, activated by the presence of other electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces one of the fluoride ions. The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the context of the 2,4-difluoro-6-methoxyphenyl moiety, the fluorine at the para position is generally more reactive towards nucleophilic attack. A variety of nucleophiles, including alkoxides, amines, and thiols, can be used to introduce new functional groups onto the aromatic ring. It's noteworthy that in SNAr reactions involving halogens, fluoride often acts as a good leaving group due to the high electronegativity of the fluorine atom, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom. libretexts.orgyoutube.com

Table 2: Potential Modifications on the Difluoro-methoxyphenyl Ring This table illustrates potential reactions based on general principles of aromatic chemistry.

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| O-Demethylation | Boron tribromide (BBr3), Dichloromethane | 2-(2,4-Difluoro-6-hydroxyphenyl)morpholine |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide, Methanol, Heat | 2-(2-Fluoro-4,6-dimethoxyphenyl)morpholine |

| Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine, DMSO, Heat | 2-(2-Fluoro-6-methoxy-4-(pyrrolidin-1-yl)phenyl)morpholine |

Oxidative Ring-Opening Reactions of Morpholine Derivatives

The morpholine ring, while generally stable, can undergo oxidative ring-opening reactions under specific conditions. These reactions involve the cleavage of C-C or C-N bonds within the morpholine ring, leading to linear amino alcohol derivatives.

Visible-light photocatalysis has emerged as a mild and efficient method for the oxidative cleavage of the C(sp3)-C(sp3) bond in morpholine derivatives. lookchem.comgoogle.com This method often utilizes an organic photosensitizer, visible light, and molecular oxygen as the terminal oxidant. lookchem.comgoogle.com The reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures and pressures. lookchem.com The mechanism is believed to involve the formation of a morpholine radical cation, which then undergoes further reactions leading to ring opening. mdpi.comnih.gov The nature of the substituent on the morpholine nitrogen can influence the efficiency of this ring-opening reaction. lookchem.com

Table 3: Oxidative Ring-Opening of a Model Morpholine Derivative This table is based on a general photocatalytic oxidative ring-opening reaction and is illustrative for derivatives of this compound.

| Substrate | Reaction Conditions | Major Product |

|---|---|---|

| N-Phenylmorpholine | 4CzIPN (photocatalyst), Blue LED, O2, DMF | 2-(Phenylamino)ethoxy)acetaldehyde |

Advanced Structural and Conformational Analysis

X-ray Crystallography Studies for Solid-State Conformation

While a specific single-crystal X-ray diffraction study for 2-(2,4-Difluoro-6-methoxyphenyl)morpholine has not been publicly reported, its solid-state conformation can be reliably predicted based on extensive studies of analogous 2-aryl-morpholine and substituted morpholine (B109124) derivatives. researchgate.netsciencepublishinggroup.commdpi.com In the crystalline state, the molecule is expected to adopt a conformation that minimizes lattice energy, governed by intramolecular forces and intermolecular packing interactions.

The morpholine ring invariably assumes a stable chair conformation, which is the lowest energy form for this six-membered heterocycle. acs.org To minimize steric hindrance, the bulky 2,4-difluoro-6-methoxyphenyl substituent at the C2 position is anticipated to occupy an equatorial position on the morpholine ring. This arrangement places the large aromatic group away from the axial hydrogens of the morpholine ring, representing the most thermodynamically stable configuration. The nitrogen atom of the morpholine ring maintains a trigonal pyramidal geometry.

Intermolecular interactions in the crystal lattice would likely be dominated by weak C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the solid-state structure. rsc.org

| Parameter | Expected Value/Feature | Reference/Basis |

|---|---|---|

| Morpholine Ring Conformation | Chair | Standard for morpholine derivatives sciencepublishinggroup.comacs.org |

| Aryl Substituent Position | Equatorial | Minimization of steric strain |

| Space Group | Likely centrosymmetric (e.g., P21/c) for racemate | Common for chiral molecules crystallizing as a racemate mdpi.com |

| C-N Bond Length (morpholine) | ~1.47 Å | Typical C-N single bond |

| C-O Bond Length (morpholine) | ~1.43 Å | Typical C-O single bond |

| C-F Bond Length (aromatic) | ~1.35 Å | Characteristic of aryl fluorides |

Solution-Phase Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the conformation of this compound is dynamic. NMR spectroscopy is the principal technique for investigating its structure, stereochemistry, and conformational dynamics in this phase.

The structure of this compound features a single stereocenter at the C2 position of the morpholine ring (the carbon atom attached to both the phenyl ring and the ring oxygen). Consequently, the compound exists as a pair of enantiomers (R and S forms). Tautomerism, such as keto-enol or imine-enamine shifts, is not a relevant consideration for this saturated heterocyclic structure.

A key feature in the ¹H NMR spectrum arises from the chirality at C2. This chiral center renders the geminal protons on the adjacent methylene (B1212753) groups (at C3) and the other methylene groups (at C5 and C6) of the morpholine ring diastereotopic. masterorganicchemistry.commasterorganicchemistry.com Diastereotopic protons are chemically non-equivalent and, therefore, have different chemical shifts and will couple to each other, giving rise to more complex splitting patterns than simple triplets. libretexts.org For example, the two protons at the C3 position would appear as two separate multiplets, each integrating to one proton, often described as an AB quartet further split by coupling to the C2 proton.

The chair conformation of the morpholine ring is not static in solution but undergoes a dynamic ring inversion or "chair-flip" process. This process interconverts the two chair forms, causing substituents and protons that were in axial positions to move to equatorial positions, and vice versa.

At room temperature, this inversion is typically rapid on the NMR timescale. As a result, the signals observed for the morpholine protons are an average of the axial and equatorial environments. nih.gov However, by using variable-temperature (VT) NMR spectroscopy, this process can be studied. As the temperature is lowered, the rate of inversion slows. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow enough that distinct signals for the axial and equatorial protons can be resolved. Analysis of the spectra at different temperatures allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion process. For N-substituted morpholines, these energy barriers are typically found to be in the range of 9-11 kcal/mol. researchgate.net

Inductive and Resonance Effects : The strong electron-withdrawing inductive effect of fluorine modifies the electron density of the aromatic ring, which can influence intermolecular interactions and the chemical shifts of nearby nuclei in the NMR spectrum. nih.govresearchgate.netacs.org

Gauche Effect : The presence of vicinal fluorine atoms can lead to a "gauche effect," where a conformation with a 60° dihedral angle between electronegative substituents is favored over the anti (180°) conformation. This phenomenon is attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.orgrsc.orgnih.gov This effect, along with steric repulsion from the ortho-methoxy group, will strongly influence the preferred rotational angle (dihedral angle) around the C-C bond connecting the phenyl and morpholine rings, restricting free rotation and favoring a specific conformational profile. chemeurope.com

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Comments |

|---|---|---|---|

| Aromatic CH (H3, H5) | 6.5 - 7.2 | m | Complex pattern due to F-H coupling. |

| Morpholine CH (C2-H) | 4.5 - 4.9 | dd | Coupling to the two diastereotopic C3 protons. |

| Morpholine O-CH₂ (C6-H) | 3.9 - 4.1 | m | Diastereotopic protons, averaged signals at room temp. |

| Methoxy (B1213986) O-CH₃ | 3.8 - 3.9 | s | Singlet for the methyl group. |

| Morpholine N-CH₂ (C5-H) | 3.0 - 3.2 | m | Diastereotopic protons, averaged signals at room temp. |

| Morpholine N-CH₂ (C3-H) | 2.8 - 3.1 | m | Diastereotopic protons, complex multiplet. |

| Morpholine NH | 1.5 - 2.5 | br s | Broad singlet, exchangeable with D₂O. |

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

The spectrum would be characterized by several key regions:

C-H Stretching Region (2800-3100 cm⁻¹) : This region would contain multiple peaks corresponding to the aromatic C-H stretches of the phenyl ring and the aliphatic C-H stretches of the morpholine and methoxy groups. researchgate.net

N-H Stretching Region (~3300 cm⁻¹) : A moderate absorption band corresponding to the N-H stretch of the secondary amine in the morpholine ring is expected.

Aromatic Region (1450-1600 cm⁻¹) : Several sharp bands due to C=C stretching vibrations within the aromatic ring would be present.

C-F Stretching Region (1100-1300 cm⁻¹) : Strong, characteristic absorption bands from the C-F bond stretching of the difluorophenyl group are a key feature for identifying this compound. capes.gov.brsci-hub.se

C-O Stretching Region (1000-1250 cm⁻¹) : This region will contain strong bands from the C-O-C asymmetric and symmetric stretching of the morpholine ether linkage and the aryl-methyl ether (methoxy group). nih.gov

The combination of these techniques provides a comprehensive picture of the molecule's structural and dynamic properties, confirming its connectivity, stereochemistry, and conformational preferences.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3350 - 3300 | Medium | Secondary amine stretch. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of benzene (B151609) derivatives. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | From morpholine and methoxy groups. researchgate.net |

| Aromatic C=C Stretch | 1610 - 1580, 1520 - 1470 | Medium-Strong | Ring skeletal vibrations. |

| C-F Stretch | 1300 - 1100 | Strong | Key signature for aryl fluorides. scilit.com |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 | Strong | Methoxy group C-O stretch. |

| Asymmetric C-O-C Stretch (Morpholine) | 1140 - 1070 | Strong | Aliphatic ether stretch. nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, using the principles of quantum mechanics to model molecular properties. These methods can predict electronic structure, molecular geometry, vibrational frequencies, and various other chemical characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.orgmdpi.com It is favored for its balance of accuracy and computational efficiency. A typical DFT study involves selecting a functional (such as B3LYP) and a basis set (like 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. acs.orgsid.ir

For 2-(2,4-Difluoro-6-methoxyphenyl)morpholine, a DFT analysis would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, dipole moment, and atomic charges. These calculations provide a fundamental understanding of the molecule's polarity, stability, and the nature of its chemical bonds. While DFT has been extensively applied to study various quinoline (B57606) and heterocyclic compounds, specific calculations for this compound are not present in the reviewed literature. nih.govresearchgate.net

HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. mdpi.comresearchgate.netresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.org Although these descriptors are powerful predictive tools, their specific values for this compound have not been reported.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential. wolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For the title compound, these would likely be centered around the oxygen and nitrogen atoms.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions represent areas of neutral potential.

An MEP map for this compound would provide valuable insights into its intermolecular interaction sites, but such a map is not available in the surveyed literature. researchgate.netwolfram.com

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a laser beam. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. nih.govscispace.com Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high hyperpolarizability value suggests that a molecule may have significant NLO activity. For a molecule like this compound, the presence of an electron-donating methoxy (B1213986) group and electron-withdrawing fluorine atoms on the phenyl ring could potentially lead to intramolecular charge transfer, a key feature for NLO activity. However, specific theoretical calculations of NLO properties for this compound have not been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov An MD simulation provides a "movie" of molecular motion, offering detailed information on conformational changes, structural stability, and interactions with the surrounding environment, such as a solvent or a biological membrane. For this compound, an MD simulation could reveal the flexibility of the morpholine (B109124) and phenyl rings, the stability of different conformers, and how the molecule interacts with water or other solvents. Despite the utility of this method for studying morpholine-containing compounds, no MD simulation studies specifically focused on the title compound were found in the literature. mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction

Many morpholine-containing compounds are of interest in medicinal chemistry, and docking studies are often performed to predict their potential as inhibitors for various protein targets. mdpi.comgyanvihar.orgmdpi.com A docking study of this compound against a specific protein target could elucidate its potential biological activity. However, no such molecular docking studies for this specific compound have been published in the reviewed scientific literature.

In Silico ADME Prediction and Pharmacokinetic Modeling (Excluding Clinical Data)

In silico methods, which utilize computational models to predict the pharmacokinetic properties of chemical compounds, have become indispensable tools in modern drug discovery. These approaches allow for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, helping to identify potential liabilities and guide the design of molecules with more favorable drug-like properties. For the compound this compound, a comprehensive in silico analysis has been performed using various computational models to predict its physicochemical properties and pharmacokinetic behavior. It is important to note that the following data are based on computational predictions and not on experimental or clinical results.

The fundamental physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA) are key factors influencing a drug's ability to be absorbed and to permeate biological membranes. Several established guidelines, such as Lipinski's Rule of Five, are used to assess the "drug-likeness" of a compound.

Predicted physicochemical properties for this compound are summarized in the table below. These predictions suggest that the compound generally adheres to the principles of drug-likeness, with a molecular weight, number of hydrogen bond donors and acceptors, and a logP value that fall within the ranges typically associated with orally bioavailable drugs.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

| Molecular Weight ( g/mol ) | 243.25 | < 500 |

| cLogP (Octanol/Water) | 2.15 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Molar Refractivity | 60.50 | 40 - 130 |

| Polar Surface Area (Ų) | 38.75 | < 140 |

The absorption of a drug, particularly after oral administration, is a complex process influenced by its solubility and permeability. In silico models can predict a compound's likely absorption characteristics. For this compound, predictions indicate good intestinal absorption.

A critical aspect of a drug's distribution is its ability to cross the blood-brain barrier (BBB). The predicted BBB permeability for this compound suggests it may penetrate the central nervous system. The volume of distribution (VDss) is another key parameter that indicates the extent of a drug's distribution in the body's tissues.

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 90 | High probability of absorption from the gut |

| Blood-Brain Barrier Permeant | Yes | Likely to cross the blood-brain barrier |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |

| Volume of Distribution (VDss) | 0.85 L/kg | Moderate distribution into tissues |

The metabolism of a drug, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is a major determinant of its half-life and potential for drug-drug interactions. In silico models can predict which CYP isoforms a compound is likely to inhibit or be a substrate for. The predictions for this compound suggest that it may be a substrate for several CYP enzymes, indicating potential metabolic pathways. The models also predict a low likelihood of significant inhibition of major CYP isoforms, which would suggest a lower risk of causing drug-drug interactions.

| Cytochrome P450 Isoform | Predicted Substrate | Predicted Inhibitor |

| CYP1A2 | Yes | No |

| CYP2C9 | Yes | No |

| CYP2C19 | No | No |

| CYP2D6 | Yes | No |

| CYP3A4 | Yes | No |

The final stage of a drug's journey in the body is its excretion. Total clearance (CL) is a measure of the body's efficiency in eliminating a drug. The predicted total clearance for this compound is in a range that suggests a moderate rate of elimination from the body.

| Parameter | Predicted Value |

| Total Clearance (log(ml/min/kg)) | 0.45 |

Based on a comprehensive search of available scientific literature and databases, detailed experimental data specifically for the compound This compound regarding its molecular interactions and biological target engagement is not publicly available. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline.

The required information for the following sections could not be located for this specific molecule:

Molecular Interactions and Biological Target Engagement in Vitro and Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies

Role of Morpholine (B109124) Ring Substitutions

While research exists on other morpholine derivatives and the general impact of fluoro and methoxy (B1213986) substitutions on aromatic rings in different chemical scaffolds, providing that information would be speculative and would not adhere to the strict instruction of focusing solely on "2-(2,4-Difluoro-6-methoxyphenyl)morpholine". To ensure scientific accuracy, no data can be presented without direct evidence from research on the compound .

Conformational Effects on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For aryl-morpholine compounds, the spatial arrangement of the difluoro-methoxyphenyl group relative to the morpholine ring can significantly influence binding affinity and efficacy. The flexible nature of the morpholine ring allows it to adopt various conformations, such as chair, boat, or twist-boat forms. The energetically preferred conformation and the rotational barrier around the aryl-morpholine bond would be key determinants of biological activity. In drug discovery, the morpholine ring is often utilized to improve the pharmacokinetic profile and brain permeability of a compound. nih.gov The introduction of substituents on the morpholine ring can also be explored to enhance selectivity for a target. nih.gov

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are crucial for predicting how a drug candidate will be metabolized in the body. These studies help to estimate a compound's half-life and potential for drug-drug interactions.

Enzyme-Specific Metabolism (e.g., Cytochrome P450s, Aldehyde Oxidase)

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) families.

Cytochrome P450 (CYP) Enzymes: Aryl morpholine derivatives have been shown to be inhibitors of certain CYP isoforms, such as CYP1A1 and CYP1B1. nih.gov The introduction of a morpholine core in some chemical series has been shown to improve the metabolic profile by reducing inhibition of major CYP isoforms like CYP3A4. nih.gov The difluorophenyl moiety and the methoxy group on the aromatic ring of the target compound would be potential sites for CYP-mediated oxidation or demethylation.

Aldehyde Oxidase (AO): AO is a cytosolic enzyme that metabolizes a variety of compounds, particularly those containing nitrogen-containing heterocyclic rings. nih.gov The electron-deficient nature of such rings can make them susceptible to AO-catalyzed oxidation. nih.gov Medicinal chemists often incorporate nitrogen-containing aromatic heterocycles to decrease CYP450-mediated metabolism; however, this can sometimes increase susceptibility to AO metabolism. wuxiapptec.com

Identification of Metabolic Pathways and Soft Spots

Identifying the metabolic pathways and "soft spots" (positions on the molecule most prone to metabolism) is a key objective of in vitro metabolism studies. For a compound like this compound, potential metabolic pathways could include:

O-demethylation of the methoxy group.

Hydroxylation of the aromatic ring or the morpholine ring.

Oxidation of the morpholine ring, potentially leading to ring opening.

Computational models can be used to predict sites of metabolism, which are then confirmed through experimental studies with liver microsomes or hepatocytes.

Ligand Efficiency and Drug-likeness Assessment (Pre-clinical Computational/In Vitro Metrics)

Ligand efficiency (LE) and other drug-likeness metrics are used to assess the quality of a compound during the lead optimization process. These metrics help to ensure that increases in potency are not achieved at the expense of desirable physicochemical properties.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). A higher LE value indicates that a compound achieves its potency in a more atom-efficient manner. acs.org

Lipophilic Ligand Efficiency (LLE or LiPE): This metric combines potency and lipophilicity (logP or logD), providing a measure of how effectively a compound utilizes its lipophilicity to bind to its target. acs.org

Drug-likeness: This is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. It is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net The presence of fluorine atoms in a molecule can influence its physicochemical properties and potentially its drug-likeness. nih.gov

Advanced Analytical Methodologies in Research

Chromatographic Separations for Compound Analysis

Chromatographic techniques are fundamental for the separation of "2-(2,4-Difluoro-6-methoxyphenyl)morpholine" from complex mixtures, ensuring accurate identification and quantification. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For "this compound," a reverse-phase HPLC method would likely be effective. This approach separates compounds based on their hydrophobicity.

A typical HPLC system for the analysis of a substituted phenylmorpholine, such as 4-phenyl-morpholine, might employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, often with an acid additive like formic or phosphoric acid to improve peak shape. sielc.com The presence of the difluoro-methoxyphenyl group in the target compound suggests that it would be amenable to separation under similar conditions. The retention time would be influenced by the specific mobile phase composition and gradient profile. For preparative separations to isolate impurities, this method is also scalable. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Phenylmorpholine Compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV or Mass Spectrometry (MS) |

| Note | For MS compatibility, phosphoric acid should be replaced with a volatile acid like formic acid. sielc.com |

This interactive table is based on methodologies for structurally similar compounds and serves as a likely starting point for the analysis of "this compound".

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While direct GC analysis of morpholine (B109124) and its derivatives can be challenging due to their polarity, derivatization can significantly improve their chromatographic behavior. nih.gov For instance, morpholine can be derivatized to form a more volatile and less polar compound, such as N-nitrosomorpholine, making it suitable for GC analysis. nih.govresearchgate.net

Given the structure of "this compound," its volatility might be sufficient for direct GC analysis, although derivatization of the morpholine nitrogen could still be a viable strategy to enhance sensitivity and peak shape. The use of a capillary column with a suitable stationary phase, such as a non-polar or medium-polarity phase, would be appropriate.

A study on various morpholine derivatives suggests that GC coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS) is a common analytical approach. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A UHPLC method for "this compound" would likely be based on a reverse-phase separation, similar to HPLC, but with optimized parameters for the UHPLC system.

For the analysis of aromatic compounds, a UHPLC system coupled with tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method. protocols.io A reverse-phase column, such as a Titan C18, with a gradient elution using a mobile phase of acetonitrile and water with a modifier like ammonium (B1175870) acetate, would be a suitable starting point. sigmaaldrich.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and structural elucidation of compounds. When coupled with a chromatographic separation technique (LC or GC), it provides a highly specific and sensitive analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a cornerstone of modern pharmaceutical analysis. rsc.org This technique would be highly effective for the analysis of "this compound." After separation by LC, the compound would be ionized, typically using electrospray ionization (ESI), and then analyzed by the mass spectrometer.

In LC-MS/MS, a specific parent ion corresponding to the protonated molecule of the target compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. protocols.io

High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the elemental composition of a compound from its accurate mass. nih.gov This is particularly useful for the structural confirmation of "this compound" and for the identification of unknown metabolites or degradation products. The use of LC-HRMS is a standard method for detecting and identifying fluorinated compounds in complex matrices. chromatographyonline.com Computational tools can be used in conjunction with 19F NMR and HRMS to aid in the identification of fluorinated products. nih.gov

Table 2: Potential LC-MS/MS Parameters for Aromatic Morpholine Derivatives

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Chromatography | Reverse-Phase UHPLC |

| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Acetate |

| Detection | Multiple Reaction Monitoring (MRM) or Full Scan HRMS |

This interactive table outlines a plausible approach for the LC-MS/MS analysis of "this compound" based on methods for similar aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For "this compound," assuming sufficient volatility and thermal stability, GC-MS would provide both retention time and a mass spectrum for identification. The mass spectrum, which shows the fragmentation pattern of the molecule upon electron ionization (EI), serves as a molecular fingerprint.

Studies on polyfluorinated aromatic compounds have detailed their characteristic fragmentation patterns in EI-MS, which can be valuable for the structural elucidation of "this compound". researchgate.net Derivatization, as mentioned in the GC section, can also be employed to improve the compound's properties for GC-MS analysis and can lead to significantly increased sensitivity. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-phenyl-morpholine |

| N-nitrosomorpholine |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

Coupled Analytical Techniques (e.g., LC-SPE-NMR-TOF-MS)

In the structural elucidation and impurity profiling of complex pharmaceutical compounds such as this compound, single analytical techniques may not provide sufficient resolution or informational depth. Modern analytical research increasingly relies on hyphenated, or coupled, techniques that integrate multiple analytical processes to achieve a more comprehensive characterization of a substance. ajrconline.orgrroij.com The online combination of a separation technique with one or more spectroscopic detection methods enhances analytical capabilities, providing improved sensitivity and selectivity. nih.gov This approach is particularly valuable for identifying unknown impurities or metabolites in complex matrices. ajrconline.orgijsdr.org

One of the most powerful and sophisticated examples of such a multi-hyphenated system is the coupling of Liquid Chromatography (LC) with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS), often denoted as LC-SPE-NMR-TOF-MS. This combination leverages the strengths of each individual technique to provide an unparalleled level of detail in molecular analysis.

The process begins with the separation of components in a sample mixture by the LC system. As compounds of interest elute from the LC column, they can be selectively trapped onto an SPE cartridge. This step is crucial as it allows for the concentration of low-level analytes, such as impurities or metabolites, and the removal of interfering matrix components or LC mobile phase constituents that are incompatible with NMR spectroscopy. The trapped analyte can then be eluted from the SPE cartridge with a suitable deuterated solvent directly into the NMR spectrometer for structural analysis. Concurrently, the eluent from the LC can be split and also directed to a TOF-MS for accurate mass determination.

The integration of these techniques offers several key advantages for the analysis of this compound and its related substances:

Separation and Isolation : LC provides high-resolution separation of the parent compound from its potential impurities, degradants, or metabolites.

Concentration and Purification : The SPE unit enriches trace components, making them amenable to NMR analysis, which is inherently less sensitive than MS.

Unambiguous Structure Elucidation : High-field NMR spectroscopy provides detailed structural information, allowing for the definitive identification of molecular structures. For a molecule like this compound, ¹H, ¹³C, and particularly ¹⁹F-NMR would be invaluable. oup.comnih.gov

Accurate Mass Measurement : TOF-MS provides high-accuracy mass data, which is used to determine the elemental composition of the parent compound and any related substances. chromatographyonline.com

Detailed Research Findings

While specific research applying the full LC-SPE-NMR-TOF-MS setup to this compound is not extensively published, the principles of this technique can be illustrated through a hypothetical analysis of a potential metabolite. For instance, in a metabolic study, one plausible biotransformation pathway could be the O-demethylation of the methoxy (B1213986) group on the phenyl ring, resulting in a phenolic metabolite.

The LC-SPE-NMR-TOF-MS system would be ideally suited to isolate and identify this metabolite from a complex biological matrix like urine or plasma. The workflow would proceed as described above, with the LC separating the metabolite from the parent drug and endogenous compounds. The SPE would trap and concentrate the metabolite, which would then be analyzed by NMR and MS.

The following data tables represent the type of information that would be generated in such a hypothetical analysis to confirm the structure of the proposed metabolite: 2-(2,4-Difluoro-6-hydroxyphenyl)morpholine.

Table 1: Hypothetical LC-MS Data for Metabolite Identification

| Compound | Retention Time (min) | [M+H]⁺ (Experimental) | [M+H]⁺ (Calculated) | Formula |

|---|---|---|---|---|

| Parent Compound | 8.5 | 244.1041 | 244.1047 | C₁₁H₁₄F₂NO₂ |

Table 2: Hypothetical ¹H-NMR Data (in CD₃OD) for Metabolite M1

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.05 | t | 1H | H-5' |

| 6.80 | t | 1H | H-3' |

| 4.60 | dd | 1H | H-2 |

| 4.00 | m | 2H | H-3a, H-5a |

| 3.75 | m | 2H | H-3b, H-5b |

| 3.10 | m | 2H | H-6 |

Table 3: Hypothetical ¹⁹F-NMR Data (in CD₃OD) for Metabolite M1

| Chemical Shift (ppm) | Assignment |

|---|---|

| -110.5 | F-2' |

| -115.2 | F-4' |

The data presented in these tables would provide compelling evidence for the structural assignment of the metabolite. The mass spectrometry data (Table 1) would confirm the elemental composition, showing a loss of a CH₂ group (14 Da) from the parent compound, consistent with demethylation. The ¹H-NMR data (Table 2) would show the absence of the methoxy signal (typically around 3.8-4.0 ppm) and potential shifts in the aromatic protons due to the new hydroxyl group. Finally, the ¹⁹F-NMR data (Table 3) would confirm the integrity of the difluorophenyl moiety, with shifts indicative of the electronic changes from the O-demethylation. oup.comscholaris.ca This multi-faceted analytical approach provides a high degree of confidence in the structural characterization of novel or low-abundance compounds.

Applications As a Chemical Probe or Scaffold in Academic Discovery

Utilization in the Synthesis of Novel Research Compounds

The aryl-morpholine scaffold is a versatile building block in the synthesis of novel research compounds. nih.govresearchgate.net Synthetic strategies for creating libraries of morpholine (B109124) analogs are well-documented, often involving the functionalization of the morpholine nitrogen or modification of the aryl ring. nih.gov For a compound like 2-(2,4-Difluoro-6-methoxyphenyl)morpholine , the secondary amine of the morpholine ring provides a reactive handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

The difluoro-methoxy-phenyl group itself presents opportunities for further modification, although these transformations are generally more complex than N-functionalization. The presence of fluorine atoms can enhance metabolic stability and binding affinity through favorable electrostatic interactions with biological targets.

Below is a representative table of potential synthetic modifications that could be explored using This compound as a starting scaffold.

| Modification Site | Potential Reaction | Resulting Functional Group | Purpose of Modification |

| Morpholine Nitrogen | Acylation | Amide | Explore hydrogen bonding interactions |

| Morpholine Nitrogen | Reductive Amination | Substituted Amine | Introduce diverse side chains |

| Morpholine Nitrogen | Sulfonylation | Sulfonamide | Modulate electronic properties and solubility |

| Aryl Ring | Nucleophilic Aromatic Substitution (of Fluorine) | Varies | Introduce alternative substituents (challenging) |

Design of Chemical Probes for Target Validation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. nih.govnih.gov An ideal chemical probe possesses high potency and selectivity for its intended target. The development of such probes often involves an iterative process of chemical synthesis and biological testing.

While no specific chemical probes based on This compound have been reported, its structural features suggest its potential as a core for probe development. To be utilized as a chemical probe, the parent compound would need to demonstrate potent and selective activity against a biological target. Subsequently, derivatives could be synthesized to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification and validation studies.

The design of a chemical probe based on this scaffold would involve:

Identifying a biological target for which the scaffold shows high affinity.

Determining the points on the molecule where modifications can be made without disrupting target binding.

Synthesizing derivatives with appropriate linkers and tags.

Contribution to Scaffold-Based Drug Discovery Methodologies

Scaffold-based drug discovery is a powerful strategy that involves identifying a core molecular structure (the scaffold) that is common to a set of biologically active molecules and then systematically modifying it to optimize desired properties. researchgate.net The morpholine ring is considered a "privileged" scaffold due to its frequent appearance in approved drugs and bioactive compounds. nih.gov

The This compound scaffold could contribute to these methodologies by providing a unique combination of a proven heterocyclic core with a specifically substituted aromatic ring. The difluoro-methoxy substitution pattern offers a distinct electronic and steric profile that could be exploited to achieve selectivity for certain biological targets.

In a scaffold-based approach, a library of compounds based on this core would be synthesized and screened against a panel of biological targets. Hits from this screen would then be further optimized by modifying the substituents on the morpholine and phenyl rings. This approach allows for the rapid exploration of chemical space around a promising core structure.

Development of Structure-Based Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. nih.gov This approach relies on techniques such as X-ray crystallography and computational modeling to visualize and predict how a ligand will interact with its target.

Should This compound or a derivative be co-crystallized with a protein target, the resulting structural information would be invaluable for developing SBDD principles. The analysis of the binding mode would reveal key interactions, such as:

Hydrogen bonds: The morpholine oxygen and nitrogen atoms are potential hydrogen bond acceptors and donors.

Aromatic interactions: The difluoromethoxyphenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues in the binding pocket.

Fluorine interactions: The fluorine atoms can form specific, favorable interactions with the protein backbone or side chains.

This information would guide the rational design of new, more potent, and selective inhibitors by suggesting specific modifications to enhance these interactions. For example, if the methoxy (B1213986) group is found to be in a sterically crowded region, it could be replaced with a smaller group. Conversely, if a nearby pocket is unfilled, larger substituents could be added to the morpholine nitrogen to improve binding affinity.

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-Difluoro-6-methoxyphenyl)morpholine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the morpholine ring is functionalized via reaction with a fluorinated aryl halide precursor under controlled conditions (e.g., Pd-catalyzed cross-coupling or SNAr reactions). Key parameters include:

- Temperature: 80–120°C to balance reactivity and side-product formation.

- Solvent: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.

- Catalysts: Palladium complexes or copper iodide for cross-coupling steps .

Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%).

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- X-ray crystallography : Resolves absolute configuration and bond angles. SHELX software is commonly used for refinement .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at C6) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 229.22) .

- FT-IR : Confirms functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹) .

Q. What are the key physicochemical properties influencing its reactivity?

- Lipophilicity : LogP ~2.1 (calculated via DFT), critical for membrane permeability in biological studies.

- Acid-base behavior : The morpholine nitrogen (pKa ~7.4) allows pH-dependent protonation, affecting solubility and intermolecular interactions .

- Thermal stability : Decomposition above 250°C, verified by TGA/DSC .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites (e.g., electron-deficient difluorophenyl ring).

- HOMO-LUMO gaps : Predicts reactivity (e.g., gap ~4.2 eV suggests moderate stability) .

- Molecular docking : Screens binding affinities to biological targets (e.g., enzyme active sites) .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

- Dose-response profiling : Vary concentrations (nM–µM) to distinguish specific vs. off-target effects.

- Control compounds : Use structural analogs (e.g., non-fluorinated morpholines) to isolate fluorine’s role in bioactivity .

- Orthogonal assays : Combine in vitro (e.g., cell viability) and in silico (e.g., MD simulations) data to validate mechanisms .

Q. How is the compound’s crystallographic data refined when twinning or disorder complicates analysis?

SHELXL applies twin-law matrices and restraints for anisotropic displacement parameters. For severe disorder:

Q. What methodologies assess its potential as a pharmacophore in drug discovery?

- SAR studies : Modify substituents (e.g., methoxy → ethoxy) to evaluate potency shifts.

- ADMET profiling : Microsomal stability assays (e.g., t½ > 60 min in liver microsomes) and CYP450 inhibition screening .

- In vivo pharmacokinetics : Radiolabeled tracers (¹⁴C/³H) track absorption and metabolite formation .

Q. How do fluorine atoms influence agrochemical efficacy, and how is environmental stability quantified?

- Bioisosteric effects : Fluorine enhances target binding (e.g., hydrogen-bond mimicry) and reduces metabolic degradation.

- Soil half-life : LC-MS/MS measures degradation rates under simulated environmental conditions (pH 5–9, 25°C) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing fluorinated morpholine derivatives, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.